molecular formula C10H10O5 B8545078 Methyl 5-acetyl-2,4-dihydroxybenzoate

Methyl 5-acetyl-2,4-dihydroxybenzoate

Cat. No.: B8545078
M. Wt: 210.18 g/mol
InChI Key: ALPBVTMNNRPKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetyl-2,4-dihydroxybenzoate is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 5-acetyl-2,4-dihydroxybenzoate

InChI

InChI=1S/C10H10O5/c1-5(11)6-3-7(10(14)15-2)9(13)4-8(6)12/h3-4,12-13H,1-2H3

InChI Key

ALPBVTMNNRPKOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetic anhydride (3.06 g, 30.0 mmol) was added to methyl 2,4-dihydroxybenzoate (5.04 g, 30.0 mmol) in boron trifluoride diethyl etherate (7.6 ml) and the mixture was stirred and held at reflux for 3 hours and then allowed to cool to room temperature. Water (80 ml) was added and the mixture stirred at room temperature for 30 minutes. The resulting yellow solid was removed by filtration and sucked as dry as possible under vacuum. The solid was dissolved in dichloromethane and was washed with water, the organic layer was separated and the solvent removed in vacuo to afford methyl 5-acetyl-2,4-dihydroxybenzoate as a bright yellow solid (2.62 g, 42%) which was used without further purification. 1H NMR (DMSO-d6) 12.58 (1H, s), 11.22 (1H, s), 8.33 (1H, s), 6.45 (1H, s), 3.90 (3H, s), 2.62 (3H, s). MS: [M+H]+ 211.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The toluene solution from Step 1 was cooled in an ice bath under N2 and triflic acid (9.44 L) added slowly over 3 h. On stirring a fine white solid was formed which dissolved on warming to RT over 20 h and then stirring at RT for 37 h to give a yellow solution. To the solution was added acetyl chloride (726 mL) and the solution stirred at RT for a further 1 h. This solution was cannulated into a stirred cooled (0° C.) solution of EtOAc (217.8 L) and NaOAc.3H2O (14.52 Kg) dissolved in water (145 L). The organic phase was washed with saturated brine (twice, 72.6 L), and was evaporated to 5.5 Kg. Toluene:Isopropanol (2:3) was added and the crystalline solid removed by filtration and dried to give 12.6 Kg (61% over 2 steps), mp 124-126° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.44 L
Type
reactant
Reaction Step Two
Quantity
726 mL
Type
reactant
Reaction Step Three
Name
Quantity
217.8 L
Type
reactant
Reaction Step Four
[Compound]
Name
NaOAc.3H2O
Quantity
14.52 kg
Type
reactant
Reaction Step Four
Name
Quantity
145 L
Type
solvent
Reaction Step Five

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